2-(Chloromethyl)-4-methylquinazoline

Process Chemistry Green Synthesis Linagliptin Intermediate

Validated intermediate for Linagliptin synthesis. 4-methyl group ensures ring stability and proper coupling regiochemistry; chloromethyl leaving group optimized for SN2 alkylations versus more labile bromo analog. Reduces impurity burden in ANDA submissions. Available as qualified reference standard with full characterization data for regulatory analytical method validation.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 109113-72-6
Cat. No. B046745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-methylquinazoline
CAS109113-72-6
SynonymsNSC 48971;  Linagliptin 2-Chloromethyl Impurity
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)CCl
InChIInChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3
InChIKeyUHCUBOJGMLASBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) | Procurement Guide for Linagliptin Intermediate and Quinazoline Scaffold


2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) is a heterocyclic quinazoline derivative bearing a chloromethyl group at the 2‑position and a methyl substituent at the 4‑position [1]. It appears as a white to pale yellow crystalline solid (melting point 61–63 °C) and is moderately soluble in chloroform and methanol . The compound is primarily utilized as a key pharmaceutical intermediate in the commercial synthesis of linagliptin, a DPP‑4 inhibitor for type 2 diabetes [2], and also serves as a versatile building block for 4‑anilinoquinazoline‑based kinase inhibitors and other bioactive heterocycles .

2-(Chloromethyl)-4-methylquinazoline (109113-72-6) | Why Generic Quinazoline Intermediates Cannot Be Substituted


2‑(Chloromethyl)‑4‑methylquinazoline cannot be arbitrarily replaced by other 2‑(halomethyl)quinazolines or 4‑unsubstituted analogs due to two critical structural features that dictate its reactivity and regulatory status. First, the 4‑methyl group stabilizes the quinazoline ring during nucleophilic substitution and directs the subsequent coupling reactions required for linagliptin synthesis [1]. Second, the chloromethyl leaving group offers an optimal balance between stability and reactivity, whereas the bromo analog (CAS 1694668‑62‑6) is more labile and prone to unwanted side reactions under the basic conditions used in downstream alkylations . Furthermore, 2‑(chloromethyl)quinazoline (CAS 6148‑18‑1), which lacks the 4‑methyl substituent, generates a different impurity profile and is not the validated starting material for the established linagliptin manufacturing process . Regulatory filings and pharmacopoeial monographs for linagliptin specifically list 2‑(chloromethyl)‑4‑methylquinazoline as both the designated intermediate and a reference impurity standard; substituting a generic analog would necessitate full re‑validation of analytical methods and impurity control strategies [2].

2-(Chloromethyl)-4-methylquinazoline (109113-72-6) | Quantified Differentiation vs. Analogs


Optimized Synthesis: 94% Yield and 99.9% Purity vs. Traditional Multi-Step Routes

The patented one‑pot synthesis of 2‑(chloromethyl)‑4‑methylquinazoline achieves a 94.26% yield and 99.9% purity (with maximum single impurity ≤0.01%) [1]. This performance far exceeds the typical yields of 60–75% reported for the traditional three‑step route that proceeds through the N‑oxide and employs hazardous PCl₃ [2]. The improved method uses an acidic ionic liquid catalyst and avoids phosphorus‑based reducing agents, reducing the cost and environmental burden of the process [1].

Process Chemistry Green Synthesis Linagliptin Intermediate

SIRT1 Deacetylase Inhibition: IC₅₀ = 220 nM vs. Structurally Related Quinazolines

2‑(Chloromethyl)‑4‑methylquinazoline (also known as SIRT1 Inhibitor IV or NSC 48971) exhibits an IC₅₀ of 220 nM against recombinant SIRT1 deacetylase [1]. This activity is notably higher than that of 2‑(chloromethyl)quinazoline, which lacks the 4‑methyl group and shows no reported SIRT1 inhibition at comparable concentrations . The presence of both the chloromethyl electrophile and the 4‑methyl hydrophobic anchor appears essential for binding to the SIRT1 active site.

Epigenetics Sirtuin Modulation Cellular Senescence

Regulated Impurity Standard for Linagliptin: USP/EP Compliance vs. Unvalidated Analogs

2‑(Chloromethyl)‑4‑methylquinazoline is designated as the official 'Linagliptin 2‑Chloromethyl Impurity' in pharmacopoeial monographs [1]. It is supplied with full characterization data (NMR, HPLC, MS) compliant with ANDA/NDA requirements for method validation and quality control release testing [2]. In contrast, the 4‑unsubstituted analog 2‑(chloromethyl)quinazoline and the bromo analog are not listed as linagliptin‑related impurities and would require extensive qualification if introduced into the process .

Analytical Chemistry Pharmaceutical QC Impurity Profiling

Nucleophilic Substitution Reactivity: Optimal Balance vs. Bromo Analog

The chloromethyl group in 2‑(chloromethyl)‑4‑methylquinazoline undergoes clean SN2 substitution with amines (e.g., 2,5‑dichloroaniline) and thiols to afford 2‑substituted‑4‑methylquinazoline derivatives . The corresponding bromo analog (2‑(bromomethyl)‑4‑methylquinazoline, CAS 1694668‑62‑6) reacts approximately 5–10 × faster, leading to significant formation of elimination by‑products under basic conditions . The chloro leaving group provides sufficient reactivity for efficient coupling while minimizing side reactions, a critical advantage in multi‑step syntheses of 4‑anilinoquinazoline kinase inhibitors .

Organic Synthesis Building Blocks SN2 Reactions

Physical Properties Differentiation: Melting Point 61–63 °C and LogP = 2.68 vs. 2‑(Chloromethyl)quinazoline

2‑(Chloromethyl)‑4‑methylquinazoline has a melting point of 61–63 °C, a boiling point of 240 °C (760 mmHg), and a LogP of 2.68 . The 4‑methyl substituent significantly alters the solid‑state properties compared to 2‑(chloromethyl)quinazoline (CAS 6148‑18‑1), which is a low‑melting solid (~45 °C) and has a lower LogP (~2.0) . These differences impact crystallization behavior, solubility in organic solvents, and chromatographic retention, all of which are critical considerations for process development and analytical method establishment.

Pre-formulation Crystallization Solubility

2-(Chloromethyl)-4-methylquinazoline (109113-72-6) | High-Value Application Scenarios


GMP Manufacturing of Linagliptin API

As the designated intermediate in the commercial synthesis of linagliptin, 2‑(chloromethyl)‑4‑methylquinazoline is used in a convergent route where it is coupled with a bromoxanthine derivative . The high yield (94%) and purity (99.9%) achievable with the patented one‑pot synthesis directly translate to lower cost of goods and reduced purification burden in GMP production [3]. Its availability as a qualified impurity standard further supports quality control release testing.

Synthesis of 4‑Anilinoquinazoline Kinase Inhibitor Libraries

The balanced reactivity of the chloromethyl group allows efficient SN2 coupling with diverse anilines to generate focused libraries of 4‑anilinoquinazoline derivatives . These scaffolds are privileged for targeting EGFR, HER2, and other tyrosine kinases. The 4‑methyl substituent is retained in the final inhibitors, often contributing to kinase selectivity as demonstrated in SAR studies of related quinazoline series [3].

Analytical Method Development and Impurity Control for Linagliptin Generic Filings

Regulatory agencies require identification and quantification of process‑related impurities in generic drug submissions. 2‑(Chloromethyl)‑4‑methylquinazoline is a specified impurity in linagliptin monographs and is supplied with comprehensive analytical data . Using the official standard accelerates method validation (AMV) and ensures compliance with ANDA requirements, avoiding costly delays in regulatory review.

Epigenetic Tool Compound for SIRT1 Deacetylase Studies

With an IC₅₀ of 220 nM against SIRT1, this compound (also designated SIRT1 Inhibitor IV) serves as a useful pharmacological probe for investigating sirtuin‑mediated deacetylation pathways . Unlike many sirtuin modulators that are complex natural products, its simple synthetic accessibility allows researchers to prepare derivatives for SAR studies exploring the role of the chloromethyl and 4‑methyl groups in target engagement.

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